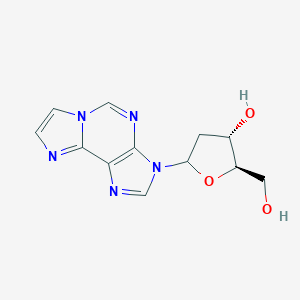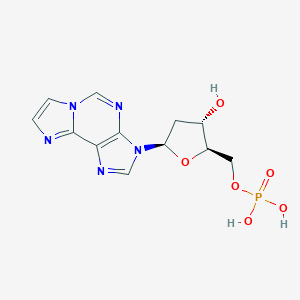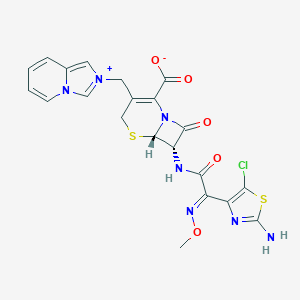![molecular formula C6H6N4O B123992 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 154386-32-0](/img/structure/B123992.png)
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biological studies. This compound is synthesized using different methods and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is not fully understood, but it has been shown to interact with different targets in the body, including enzymes and receptors. It has been reported to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. It has also been shown to bind to certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical And Physiological Effects
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been shown to have various biochemical and physiological effects on the body. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been reported to have anti-inflammatory effects and to reduce oxidative stress in the body.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in lab experiments include its high purity, stability, and low toxicity. It is also readily available and can be synthesized using different methods. However, its limitations include its relatively high cost and the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different experiments.
Future Directions
There are several future directions for the use of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one in scientific research. One potential direction is the development of new drug candidates based on this compound for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another direction is the investigation of its mechanism of action and its effects on different physiological processes to better understand its potential applications. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is achieved using different methods, including the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of piperidine and acetic acid. These methods have shown high yields and purity of the compound.
Scientific Research Applications
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been used in biological studies to investigate its mechanism of action and its effects on different physiological processes.
properties
CAS RN |
154386-32-0 |
|---|---|
Product Name |
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one |
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H6N4O/c1-3-4-2-7-6(11)8-5(4)10-9-3/h2H,1H3,(H2,7,8,9,10,11) |
InChI Key |
VMPZZXUUDHRPKE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=NC(=O)N=C2NN1 |
SMILES |
CC1=C2C=NC(=O)NC2=NN1 |
Canonical SMILES |
CC1=C2C=NC(=O)N=C2NN1 |
synonyms |
6H-Pyrazolo[3,4-d]pyrimidin-6-one, 1,5-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



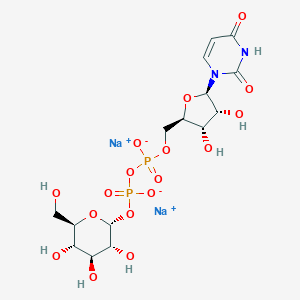
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)
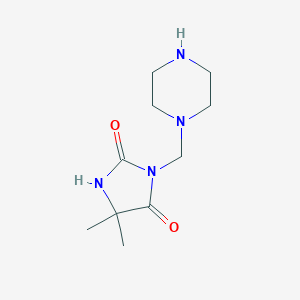




![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)


